2,3,5-Tribromobenzoyl chloride
Description
2,3,5-Tribromobenzoyl chloride (C₇H₂Br₃ClO) is a halogenated aromatic acyl chloride characterized by three bromine atoms at the 2, 3, and 5 positions of the benzene ring. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and the production of bioactive molecules. For instance, it serves as a key intermediate in synthesizing anti-parasitic agents like eupomatenoids via Negishi cross-coupling with (3,4-dimethoxyphenyl)zinc(II) chloride, achieving a 75% yield . Additionally, it is employed in flame-retardant formulations, such as N-(2,3,5-Tribromobenzoyl)-4,5-dibromo-3,6-methanohexahydrophthalimide, synthesized through reactions with dibrominated phthalimide derivatives . Its high reactivity as an acyl chloride, driven by electron-withdrawing bromine substituents, makes it valuable in electrophilic substitution and nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C7H2Br3ClO |
|---|---|
Molecular Weight |
377.25 g/mol |
IUPAC Name |
2,3,5-tribromobenzoyl chloride |
InChI |
InChI=1S/C7H2Br3ClO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H |
InChI Key |
RFQXZWAOEPMHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)Br)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
2,3,5-Tribromobenzoyl chloride reacts with alcohols to form esters. The reaction proceeds via nucleophilic acyl substitution:
General Reaction :
Key Features :
-
Bromine atoms enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by alcohols .
-
Reactions typically occur under mild conditions (room temperature) with a base (e.g., pyridine) to neutralize HCl.
Example :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methanol | 2,3,5-Tribromobenzoyl methyl ester | Dichloromethane, 25°C, 2h | 85–90% |
Amide Formation
The compound reacts with primary/secondary amines to produce substituted amides:
General Reaction :
Mechanism :
Applications :
-
Used to synthesize brominated amides for pharmaceutical intermediates.
Hydrolysis to Carboxylic Acid
Hydrolysis in aqueous conditions yields 2,3,5-tribromobenzoic acid:
General Reaction :
Kinetics :
Comparative Reactivity
The electron-withdrawing bromine substituents significantly enhance reactivity compared to non-halogenated acyl chlorides:
| Property | This compound | Benzoyl Chloride |
|---|---|---|
| Electrophilicity | High (Bromine EW effect) | Moderate |
| Hydrolysis Rate | 3× faster (in H₂O/THF) | Baseline |
| Esterification Yield | 85–90% | 70–75% |
Data derived from reaction kinetics and product yields .
Mechanistic Insights
The reaction mechanism involves two critical steps:
-
Nucleophilic Attack : Alcohols, amines, or water attack the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination : The chloride leaving group departs, regenerating the carbonyl group and releasing HCl .
Key Factor :
-
Bromine atoms stabilize the transition state via inductive effects, lowering activation energy.
Comparison with Similar Compounds
Halogen-Substituted Benzoyl Chlorides
The reactivity and applications of benzoyl chlorides vary significantly based on halogen type, position, and electronic effects. Below is a comparative analysis (Table 1):
Chlorinated Benzoic Acid Derivatives
Chlorinated analogues, while structurally similar, lack the acyl chloride group, limiting their utility in nucleophilic substitutions (Table 2):
| Compound Name | CAS Number | Substituents | Molecular Weight | Applications |
|---|---|---|---|---|
| 2,3,5-Trichlorobenzoic acid | 50-43-1 | Cl (2,3,5), COOH | ~225.5 g/mol | Herbicide intermediates |
| 2,4,6-Trichlorobenzoic acid | 50-31-7 | Cl (2,4,6), COOH | ~225.5 g/mol | Polymer stabilizers |
| 2,3,5-Trichlorobenzaldehyde | 4659-47-6 | Cl (2,3,5), CHO | ~209.5 g/mol | Fragrance synthesis |
Q & A
Basic: What synthetic routes are feasible for preparing 2,3,5-Tribromobenzoyl Chloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be inferred from analogous halogenation protocols for benzoyl chlorides. A plausible route involves:
Bromination of Precursors : Start with a substituted benzene derivative (e.g., 3,5-dibromotoluene) and perform side-chain bromination using reagents like PBr₃ or Br₂ under controlled temperatures (40–60°C) to avoid over-bromination .
Oxidation and Acyl Chloride Formation : Convert the brominated methyl group to a carboxylic acid via KMnO₄ oxidation, followed by treatment with thionyl chloride (SOCl₂) or PCl₅ to yield the acyl chloride .
Optimization Tips :
- Use single-factor experiments to assess the impact of temperature, stoichiometry, and catalysts (e.g., FeBr₃) on yield.
- Monitor reaction progress with TLC (Rf comparison) and characterize intermediates via FT-IR for carbonyl (C=O) and acyl chloride (C-Cl) stretches .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Benzoyl chlorides are corrosive and moisture-sensitive. Key precautions include:
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite). Avoid water, which can hydrolyze the compound exothermically .
Storage : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced: How can researchers resolve contradictions in reported yields or purity during synthesis?
Methodological Answer:
Discrepancies often arise from:
Reagent Quality : Trace moisture in brominating agents (e.g., PBr₃) can hydrolyze intermediates. Use freshly distilled reagents and anhydrous solvents .
Side Reactions : Over-bromination or ring-substitution byproducts may form. Employ GC-MS or HPLC to identify impurities and adjust bromination stoichiometry .
Purification Techniques : Use recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, non-polar eluents) to isolate the target compound. Validate purity via ¹H/¹³C NMR integration and elemental analysis .
Advanced: What advanced analytical methods are recommended for structural elucidation and purity assessment?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR: Identify aromatic proton environments (integration ratios for meta/para bromine substitution).
- ¹³C NMR: Confirm acyl chloride formation (C=O peak at ~170 ppm) and bromine-induced deshielding .
Mass Spectrometry (EI-MS) : Look for molecular ion clusters (M⁺, M+2, M+4) consistent with bromine isotope patterns. Fragmentation patterns should align with expected cleavage pathways .
X-ray Crystallography : For unambiguous confirmation of crystal structure and substitution pattern, though this requires high-purity crystals .
Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA software to model:
- Electron density maps to predict electrophilic reactivity at the carbonyl carbon.
- Thermodynamic stability of possible hydrolysis or solvolysis pathways .
Molecular Dynamics (MD) : Simulate degradation under varying humidity/temperature to guide storage protocols .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
Pharmaceutical Intermediates : Used to synthesize brominated aromatic amines or esters via nucleophilic acyl substitution .
Polymer Chemistry : Acts as a crosslinking agent in flame-retardant polymers due to bromine’s radical-scavenging properties.
Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
Reactor Design : Use jacketed reactors for precise temperature control during exothermic bromination.
Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
